tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Description
Chemical Structure: The compound features a bicyclic pyrrolo[3,4-c]pyrrole core with two fluorine atoms at the 3a and 6a positions, a tert-butyl carbamate protecting group at position 5, and a ketone at position 3.
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O3/c1-9(2,3)18-8(17)15-5-10(12)4-14-7(16)11(10,13)6-15/h4-6H2,1-3H3,(H,14,16)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQGNFQKFWHAPR-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNC(=O)C2(C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CNC(=O)[C@@]2(C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of Difluoro Groups: This step often involves the use of fluorinating agents under controlled conditions to ensure selective fluorination.
Formation of the Tetrahydropyrrole Ring: This is typically achieved through a hydrogenation reaction.
Introduction of the tert-Butyl Group: This step involves the use of tert-butyl esters and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
tert-Butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the oxo group play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Key Data :
- CAS Number : 1341039-32-4
- Molecular Formula : C₁₁H₁₆F₂N₂O₃
- Molecular Weight : 262.25 g/mol
- Purity : ≥95%
- Status : Discontinued commercially as of 2025 .
The difluoro substitution distinguishes it from non-fluorinated analogs, enhancing metabolic stability and altering electronic properties.
Comparison with Similar Compounds
Structural and Molecular Data
Substituent Effects
- Fluorine vs. Hydrogen: The target compound’s 3a,6a-difluoro substitution reduces basicity and increases lipophilicity compared to its non-fluorinated analog (CAS 1251003-89-0). Fluorine’s electron-withdrawing nature may enhance metabolic stability by resisting oxidative degradation .
- Benzyl vs. tert-Butyl: The benzyl-substituted analog (CAS 2227206-12-2) exhibits higher molecular weight (316.39 vs.
- Triazole vs. Difluoro : The benzo-triazole derivative (Compound 26, ) introduces aromaticity and hydrogen-bonding capacity, which could enhance interactions with biological targets like enzymes or receptors .
Ring System Variations
- Pyrrolo[3,4-c]pyrrole vs. Pyrrolo[3,4-b]pyrrole : The target compound’s [3,4-c] ring fusion differs from the [3,4-b] system in CAS 2227206-12-2. This positional change alters the spatial orientation of substituents, affecting steric interactions in drug-receptor binding .
- Furo[3,4-c]pyrrole Derivatives : Compounds like rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate (CAS 2162117-48-6) replace a pyrrole ring with a furan, reducing nitrogen content and modifying electronic properties .
Biological Activity
tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate is a complex organic compound characterized by its unique structure and potential biological activities. This compound contains a pyrrole ring fused with a tetrahydropyrrole structure and features difluoro and oxo functional groups. Its molecular formula is C11H14F2N2O3 with a molecular weight of approximately 262.25 g/mol .
Chemical Structure and Properties
The structural complexity of this compound contributes to its diverse biological activities. The presence of fluorine atoms may enhance lipophilicity and influence the compound's interaction with biological targets. The compound's synthesis typically involves multiple steps including the formation of the pyrrole ring and the introduction of difluoro groups through selective fluorination .
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The difluoro and oxo groups are crucial for binding affinity and specificity towards various enzymes and receptors. Preliminary studies suggest that it may exhibit enzyme inhibition properties and receptor binding capabilities that could lead to significant biochemical effects .
Pharmacological Potential
Research indicates that this compound has potential applications in medicinal chemistry. Its unique structure allows it to be explored as a therapeutic agent for various diseases. Studies are ongoing to evaluate its efficacy in inhibiting specific enzymes involved in disease pathways .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit certain enzymes linked to cancer proliferation. For example, it was shown to significantly reduce the activity of target enzymes in cell lines derived from human tumors .
- Receptor Binding Assays : Binding affinity assays revealed that this compound interacts effectively with specific receptors implicated in neurological disorders. This interaction suggests potential therapeutic applications in neuropharmacology .
Comparative Analysis
To better understand the biological activity of this compound compared to related compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| tert-butyl (3aR,6aR)-3a,6a-difluoro... | C11H14F2N2O3 | 262.25 g/mol | Enzyme inhibition; receptor binding |
| Compound A | C10H12F2N2O2 | 238.22 g/mol | Antimicrobial activity |
| Compound B | C12H16F2N2O4 | 290.27 g/mol | Anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
